molecular formula C21H19NO2 B12904019 Isoxazole, 4,5-dihydro-5-(4-methoxyphenyl)-5-methyl-3-(2-naphthalenyl)- CAS No. 653601-89-9

Isoxazole, 4,5-dihydro-5-(4-methoxyphenyl)-5-methyl-3-(2-naphthalenyl)-

Cat. No.: B12904019
CAS No.: 653601-89-9
M. Wt: 317.4 g/mol
InChI Key: CDXMYSMPIVGUSY-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-2-yl)-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a naphthyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-2-yl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde, 2-naphthylamine, and acetone in the presence of a suitable catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the isoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-2-yl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-2-yl)-4,5-dihydroisoxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-2-yl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydroisoxazole: Lacks the methyl group.

    5-Methyl-3-(naphthalen-2-yl)-4,5-dihydroisoxazole: Lacks the methoxyphenyl group.

    3-(Naphthalen-2-yl)-4,5-dihydroisoxazole: Lacks both the methoxyphenyl and methyl groups.

Uniqueness

The presence of the methoxyphenyl, methyl, and naphthyl groups in 5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-2-yl)-4,5-dihydroisoxazole imparts unique structural and chemical properties

Properties

CAS No.

653601-89-9

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-5-methyl-3-naphthalen-2-yl-4H-1,2-oxazole

InChI

InChI=1S/C21H19NO2/c1-21(18-9-11-19(23-2)12-10-18)14-20(22-24-21)17-8-7-15-5-3-4-6-16(15)13-17/h3-13H,14H2,1-2H3

InChI Key

CDXMYSMPIVGUSY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OC

Origin of Product

United States

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